molecular formula C7H11IO B2695345 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2167041-68-9

1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane

Cat. No. B2695345
CAS RN: 2167041-68-9
M. Wt: 238.068
InChI Key: YCGMSWJZCFNPJZ-UHFFFAOYSA-N
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Description

“1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane” is an organic compound classified as a bridged bicyclic ether. It has a molecular weight of 238.07 .


Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes, such as “this compound”, has been achieved through an efficient and modular approach. This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H11IO/c8-4-6-1-5(2-6)3-7-6/h5H,1-4H2 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 238.07 .

Scientific Research Applications

Synthesis of Complex Molecules

The preparation of 1-iodomethyl-3,4-diphenyl-2,6-dioxabicyclo[2.2.0]hexane represents the first reported example of a [2.2.0] fused ketal. This work showcases the potential of using iodomethyl-oxabicyclo compounds as intermediates in synthesizing complex molecules with specific structures (Wang et al., 1999).

Novel Synthetic Methods

A new synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione highlights the adaptability of oxabicyclo compounds in creating novel chemical frameworks, which can be pivotal for further pharmaceutical and material science applications (Mechehoud et al., 2018).

Promoters for Gas Hydrates

Oxabicyclic compounds, including 7-oxabicyclo[2.2.1]heptane, have been investigated as novel promoters for gas hydrates. These compounds show promise in enhancing the thermodynamic stability of methane hydrate systems, offering a new avenue for hydrate-based technologies in energy storage and gas separation (Seol et al., 2020).

Cytotoxic Epoxide Derivatives

The synthesis and study of cytotoxic epoxide derivatives of 7-oxabicyclo[2.2.1]heptane reveal the potential of oxabicyclo compounds in medicinal chemistry, particularly for developing novel cancer therapies (Anderson & Dewey, 1977).

Construction of Azabicyclo Hexanes

The synthesis of 2-Azabicyclo[2.1.1]hexanes via 3-(Chloromethyl)cyclobutanone demonstrates the utility of related chemical structures in constructing compounds with potential biological activity, offering insights into the development of new bioactive molecules (Stevens & Kimpe, 1996).

Safety and Hazards

The safety information for “1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane” indicates that it may be harmful if swallowed or comes into contact with skin. It may cause eye irritation and may be harmful if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO/c1-6-2-7(3-6,4-8)9-5-6/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGMSWJZCFNPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2167041-68-9
Record name 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane
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